1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features both benzofuran and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and thiophene intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its reactivity or stability.
Reduction: Reduction reactions can be used to alter the functional groups within the molecule, impacting its overall behavior.
Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can introduce new functional groups, thereby modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in a derivative with enhanced biological activity.
Scientific Research Applications
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.
Medicine: Due to its potential biological activity, it is explored for developing new pharmaceuticals.
Industry: Its electronic properties make it useful in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
1-(Benzofuran-2-yl)propan-2-ylamine: Shares the benzofuran moiety but differs in its functional groups.
3-(Thiophen-2-yl)urea: Contains the thiophene and urea components but lacks the benzofuran structure.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.
Uniqueness
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea is unique due to its combination of benzofuran and thiophene moieties linked by a urea group. This structure imparts distinct electronic and biological properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(17-16(19)18-15-7-4-8-21-15)9-13-10-12-5-2-3-6-14(12)20-13/h2-8,10-11H,9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNRKYCTKCMQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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